molecular formula C11H15NO3 B184478 N-(4-ethoxyphenyl)-2-methoxyacetamide CAS No. 537-82-6

N-(4-ethoxyphenyl)-2-methoxyacetamide

Cat. No.: B184478
CAS No.: 537-82-6
M. Wt: 209.24 g/mol
InChI Key: WBSNYOGRLKPLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethoxyphenyl)-2-methoxyacetamide (CAS 537-82-6) is an acetamide derivative characterized by a 4-ethoxyphenyl group attached to the nitrogen atom and a methoxy group at the 2-position of the acetamide backbone. It is utilized in the fine chemical industry, with a purity of ≥98% .

Properties

CAS No.

537-82-6

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-methoxyacetamide

InChI

InChI=1S/C11H15NO3/c1-3-15-10-6-4-9(5-7-10)12-11(13)8-14-2/h4-7H,3,8H2,1-2H3,(H,12,13)

InChI Key

WBSNYOGRLKPLGO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)COC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-(4-ethoxyphenyl)-2-methoxyacetamide with key analogues from the literature:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
This compound 4-ethoxy, 2-methoxy (acetamide backbone) C11H15NO3 209.24 Fine chemical intermediate
N-(4-Ethoxyphenyl)acetamide 4-ethoxy (simpler backbone) C10H13NO2 179.22 Found in Periploca forrestii
N-(4-Methoxyphenyl)-2-azidoacetamide 4-methoxy, 2-azido C9H10N4O2 206.20 Reactive azide group for click chemistry
N-(4-Ethoxyphenyl)-2-(4-formylphenoxy)acetamide 4-ethoxy, 4-formyl-2-methoxyphenoxy C17H17NO5 315.32 Formyl group for further derivatization
N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)acetamide 4-amino-2-methylphenyl, 4-methoxyphenyl C16H18N2O2 270.33 Amino group enhances basicity; potential drug intermediate

Physicochemical Properties

  • Solubility: The ethoxy and methoxy groups in the target compound enhance lipophilicity compared to simpler acetamides (e.g., N-(4-ethoxyphenyl)acetamide). However, analogues with polar groups (e.g., azido, amino) exhibit higher water solubility .
  • Stability : Electron-donating substituents (methoxy, ethoxy) may reduce oxidative degradation compared to nitro-substituted analogues (e.g., N-(2-methoxy-4-nitrophenyl)acetamide) .

Pharmacological and Industrial Relevance

  • Industrial Use : The target compound’s high purity (≥98%) and stability make it suitable as a fine chemical intermediate, whereas analogues like 2-azido-N-(4-methoxyphenyl)acetamide are used in specialized synthetic routes .

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